molecular formula C15H28O2 B136950 1-Hydroxy-2-pentadecen-4-one CAS No. 142450-06-4

1-Hydroxy-2-pentadecen-4-one

Cat. No. B136950
M. Wt: 240.38 g/mol
InChI Key: QARDWRHNMXKUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2-pentadecen-4-one is a natural pheromone that is produced by female beetles of the species Ips paraconfusus. It is commonly known as ipsdienol and has been extensively studied due to its importance in the ecology and behavior of these beetles. In recent years, there has been a growing interest in the synthesis and application of ipsdienol in scientific research.

Mechanism Of Action

The mechanism of action of ipsdienol is not fully understood, but it is believed to involve the olfactory system of male beetles. Ipsdienol is detected by specialized receptor cells in the antennae of male beetles, which then send signals to the brain to elicit a behavioral response.

Biochemical And Physiological Effects

Ipsdienol has been shown to have a variety of biochemical and physiological effects on male beetles. It can stimulate the production of certain enzymes and hormones, which can affect the beetle's metabolism and behavior. In addition, ipsdienol can also affect the beetle's reproductive system by influencing the production and release of sex hormones.

Advantages And Limitations For Lab Experiments

Ipsdienol has several advantages for use in laboratory experiments. It is a highly specific pheromone that is easy to synthesize and purify. It can be used in small quantities and is relatively stable, making it ideal for use in controlled experiments. However, there are also limitations to its use, such as the difficulty in obtaining a consistent supply of the compound and the potential for cross-reactivity with other compounds.

Future Directions

There are several future directions for research on ipsdienol. One area of interest is the development of more effective methods for synthesizing and purifying the compound. Another area of focus is the investigation of the mechanism of action of ipsdienol and its effects on other organisms. Finally, there is a need for further research on the potential applications of ipsdienol in pest management and other fields.
In conclusion, ipsdienol is a natural pheromone that has been extensively studied for its role in the ecology and behavior of Ips paraconfusus. It has potential applications in the field of pest management and is a valuable tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

Ipsdienol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the production of ipsdienol. Both methods have been successfully used to produce ipsdienol, with enzymatic synthesis being the preferred method due to its higher yield and specificity.

Scientific Research Applications

Ipsdienol has been extensively studied for its role in the ecology and behavior of Ips paraconfusus. It is used as a pheromone to attract male beetles for mating and to communicate information about food sources and nesting sites. In addition, ipsdienol has been shown to have potential applications in the field of pest management. It can be used to monitor beetle populations and to develop more effective control strategies.

properties

CAS RN

142450-06-4

Product Name

1-Hydroxy-2-pentadecen-4-one

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(E)-1-hydroxypentadec-2-en-4-one

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13,16H,2-10,12,14H2,1H3/b13-11+

InChI Key

QARDWRHNMXKUAU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)/C=C/CO

SMILES

CCCCCCCCCCCC(=O)C=CCO

Canonical SMILES

CCCCCCCCCCCC(=O)C=CCO

synonyms

1-Hydroxy-2-pentadecen-4-one

Origin of Product

United States

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